molecular formula C16H14BrFN2O2 B2889764 N-(2-bromo-4-fluorophenyl)-2-(cyclopropylmethoxy)isonicotinamide CAS No. 2034244-99-8

N-(2-bromo-4-fluorophenyl)-2-(cyclopropylmethoxy)isonicotinamide

Cat. No. B2889764
CAS RN: 2034244-99-8
M. Wt: 365.202
InChI Key: OKYVVAKLBHSSDA-UHFFFAOYSA-N
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Description

N-(2-bromo-4-fluorophenyl)-2-(cyclopropylmethoxy)isonicotinamide, also known as BFI-1, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. BFI-1 is a synthetic compound that was first synthesized in 2003. Since then, numerous studies have been conducted to investigate its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Scientific Research Applications

Chemical Synthesis and Drug Development

N-(2-bromo-4-fluorophenyl)-2-(cyclopropylmethoxy)isonicotinamide is a compound of interest in the field of chemical synthesis and drug development. Its applications in scientific research are primarily focused on its utility as an intermediate in the synthesis of complex molecules. For example, studies have demonstrated its role in the doubly dearomatising intramolecular coupling of nucleophilic and electrophilic heterocycles, resulting in spirocyclic compounds with potential pharmacological activities (H. Brice & J. Clayden, 2009).

Molecular Imaging and Radiotracers

The compound's unique structural features make it suitable for modification into radiotracers for positron emission tomography (PET). This application is crucial for studying various biological targets in vivo, including enzymes and receptors associated with diseases. For instance, derivatives of similar compounds have been synthesized for potential use in imaging CB1 cannabinoid receptors in the brain, highlighting the relevance of such structures in developing tools for neurological research (†. R. Katoch-Rouse & A. Horti, 2003).

Enzyme Inhibition Studies

Compounds structurally related to N-(2-bromo-4-fluorophenyl)-2-(cyclopropylmethoxy)isonicotinamide have been explored for their inhibitory effects on enzymes like carbonic anhydrase. Such studies are fundamental for the discovery of new therapeutic agents targeting specific enzyme activities involved in disease states. The exploration of dimethoxybromophenol derivatives incorporating cyclopropane moieties provided significant insights into their inhibitory effects against human carbonic anhydrase isoenzymes, presenting a potential avenue for drug development (M. Boztaş et al., 2015).

Antimicrobial and Antipathogenic Research

The structural motif present in N-(2-bromo-4-fluorophenyl)-2-(cyclopropylmethoxy)isonicotinamide and its analogs has been investigated for antimicrobial properties. Research on thiourea derivatives, for instance, showcased their interaction with bacterial cells and highlighted the potential for developing novel anti-microbial agents with specific properties, including antibiofilm activity. This research area is critical for addressing the growing concern over bacterial resistance to existing antibiotics (Carmen Limban, L. Marutescu, & M. Chifiriuc, 2011).

properties

IUPAC Name

N-(2-bromo-4-fluorophenyl)-2-(cyclopropylmethoxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrFN2O2/c17-13-8-12(18)3-4-14(13)20-16(21)11-5-6-19-15(7-11)22-9-10-1-2-10/h3-8,10H,1-2,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYVVAKLBHSSDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC=CC(=C2)C(=O)NC3=C(C=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromo-4-fluorophenyl)-2-(cyclopropylmethoxy)isonicotinamide

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